1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine
Overview
Description
1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine is a heterocyclic compound that contains both triazole and pyrazine rings. This compound is of interest due to its potential biological activities, including antimicrobial and anticancer properties .
Mechanism of Action
Target of Action
The compound 1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine, also known as methyl({[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)amine, primarily targets c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
This compound interacts with its targets (c-Met/VEGFR-2 kinases) by inhibiting their activities . The inhibition of these kinases disrupts the signaling pathways they are involved in, leading to a decrease in cell proliferation and an increase in cell apoptosis .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . The inhibition of these pathways disrupts cell growth and survival, leading to the death of cancer cells . The compound’s intervention on intracellular c-Met signaling was verified by the result of Western blot .
Pharmacokinetics
The compound’s inhibitory activities against its targets and its antiproliferative activities against various cell lines suggest that it may have favorable bioavailability .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It inhibits the growth of these cells in a dose-dependent manner and induces late apoptosis . Moreover, it inhibits the expression of c-Met and VEGFR-2, which are crucial for cell growth and survival .
Action Environment
The synthesis and evaluation of the compound suggest that it may be stable under various conditions
Biochemical Analysis
Biochemical Properties
1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . Additionally, this compound can bind to specific proteins involved in cellular signaling pathways, modulating their activity and influencing downstream effects . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to its target molecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis by activating specific signaling pathways that lead to programmed cell death . Moreover, it can affect the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation . These cellular effects highlight the potential of this compound as a therapeutic agent in cancer treatment .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and inhibit the activity of enzymes involved in critical biochemical pathways . For instance, it has been shown to inhibit DNA topoisomerases, enzymes that are essential for DNA replication and transcription . This inhibition leads to the accumulation of DNA breaks and ultimately cell death . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underscore the compound’s potential as a multi-target therapeutic agent .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and high temperatures . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that the compound maintains its biological activity over extended periods, making it suitable for long-term therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways . It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body . The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites in the cell . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Additionally, binding proteins can facilitate its distribution within tissues, ensuring that it reaches its target sites . These transport and distribution mechanisms are essential for the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function . The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, the compound can localize to other organelles, such as the mitochondria, where it can influence mitochondrial function and induce apoptosis . These subcellular localization patterns are crucial for understanding the compound’s mechanism of action and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine with methylamine under controlled conditions . The reaction is usually carried out in a solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties against various bacterial strains.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]quinoxaline: Another triazole-containing compound with antimicrobial and antiviral activities.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: Various derivatives have been synthesized and evaluated for their biological activities.
Uniqueness
1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine is unique due to its specific structural features that allow it to interact with multiple molecular targets, making it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
N-methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-8-4-6-10-11-7-5-9-2-3-12(6)7/h2-3,5,8H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHCPVBEZSGJBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN=C2N1C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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